molecular formula C13H14ClN3OS B12469286 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 312943-45-6

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B12469286
CAS No.: 312943-45-6
M. Wt: 295.79 g/mol
InChI Key: IYNPACVOGBOHOE-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions to form the thiadiazole ring.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group to the thiadiazole ring. This can be done through a nucleophilic substitution reaction using a chlorophenyl halide.

    Attachment of the Propanamide Group: Finally, the 2,2-dimethylpropanamide group is attached to the thiadiazole ring through an amide bond formation reaction, typically using an acid chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
  • N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
  • N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the 2,2-dimethylpropanamide group

Properties

CAS No.

312943-45-6

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H14ClN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18)

InChI Key

IYNPACVOGBOHOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl

Origin of Product

United States

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